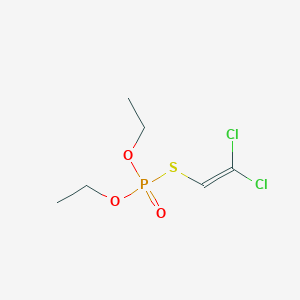
1,1-dichloro-2-diethoxyphosphorylsulfanylethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,1-dichloro-2-diethoxyphosphorylsulfanylethene typically involves the reaction of diethyl phosphorochloridothioate with 2,2-dichlorovinyl alcohol under controlled conditions. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1-dichloro-2-diethoxyphosphorylsulfanylethene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of phosphorothioic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphorothioic acid analogs.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles, leading to the formation of substituted phosphorothioic acid esters
Applications De Recherche Scientifique
1,1-dichloro-2-diethoxyphosphorylsulfanylethene has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of new drugs.
Industry: It is used in the formulation of insecticides and pesticides for agricultural and domestic use
Mécanisme D'action
The primary mechanism of action of 1,1-dichloro-2-diethoxyphosphorylsulfanylethene involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism .
Comparaison Avec Des Composés Similaires
1,1-dichloro-2-diethoxyphosphorylsulfanylethene can be compared with other organophosphorus compounds such as:
Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but differs in its sulfur content and specific applications.
Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O,O-diethyl ester: Differentiated by its bromine and chlorine substituents, leading to varied chemical properties and uses.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Known for its unique pyridazinyl group, which imparts distinct biological activities.
These comparisons highlight the unique chemical structure and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
1885-95-6 |
|---|---|
Formule moléculaire |
C6H11Cl2O3PS |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
1,1-dichloro-2-diethoxyphosphorylsulfanylethene |
InChI |
InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-5-6(7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
CYPWSYXRJOGOBW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
SMILES canonique |
CCOP(=O)(OCC)SC=C(Cl)Cl |
Key on ui other cas no. |
1885-95-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















